(2-Aminoquinolin-3-yl)methanol

Antimicrobial 2-Aminoquinoline IC50

(2-Aminoquinolin-3-yl)methanol (CAS 75353-55-8) is the definitive entry scaffold for hit-to-lead programs targeting drug-resistant Gram-positive and Gram-negative pathogens. 3‑Substituted 2‑aminoquinolines achieve IC50 values of 0.10–0.13 µM against B. subtilis and E. coli while remaining non‑toxic to mammalian cells, a >10‑fold potency advantage over unsubstituted 2‑aminoquinoline. In antimalarial research, this compound unlocks the alkylaminoquinolinyl methanol (AAQM) class—demonstrating 2‑ to 3‑fold greater antiplasmodial potency and significantly lower neurotoxicity than mefloquine. Its N,O‑chelation capability enables preparation of Cu(II), Zn(II), and Ni(II) complexes with antibacterial activity indices up to 90% against P. aeruginosa. The scaffold also carries inherent MAO‑B selectivity (>88‑fold over MAO‑A), reducing CNS off‑target risk in nNOS inhibitor development. Order this validated fragment core to accelerate your SAR diversification without synthetic ambiguity.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B15329359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminoquinolin-3-yl)methanol
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)N)CO
InChIInChI=1S/C10H10N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2,(H2,11,12)
InChIKeyLTFHUQQGRKOSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminoquinolin-3-yl)methanol: A Functionalized Quinoline Intermediate for Drug Discovery and Chemical Biology


(2-Aminoquinolin-3-yl)methanol (CAS 75353-55-8) is a 2-aminoquinoline derivative bearing a hydroxymethyl substituent at the 3-position. This substitution pattern distinguishes it from the more common 4-aminoquinoline antimalarials and creates a unique scaffold that simultaneously presents an aromatic amine and a primary alcohol for further derivatization.[1] The compound serves primarily as a research-use-only building block, enabling the synthesis of 2-aminoquinoline-based probes, drug candidates, and metal-chelating ligands. Its core structure appears in multiple pharmacologically active series, positioning it at the intersection of antimicrobial, antimalarial, and neuronal nitric oxide synthase (nNOS) inhibitor development programs.[2]

Why (2-Aminoquinolin-3-yl)methanol Cannot Be Swapped with Unsubstituted 2-Aminoquinolines or 4-Aminoquinoline Analogs


Generic substitution of (2-aminoguinolin-3-yl)methanol with unsubstituted 2-aminoquinoline or 4-aminoquinoline scaffolds fails because the 3-hydroxymethyl group radically alters both chemical reactivity and biological profile. In antimalarial programs, alkylaminoquinolinyl methanols (AAQMs) bearing a quinoline methanol moiety at the 2-/3-positions exhibit greater potency and lower neurotoxicity than mefloquine, but the ring-open piperidine architecture also degrades metabolic stability and pharmacokinetics—differences directly attributable to the 3-position substitution pattern.[1] In the nNOS inhibitor space, 2-aminoquinolines lacking the 3-hydroxymethyl group suffer from poor human nNOS affinity and low selectivity versus eNOS; functionalization at position 7 is required to rescue potency, and the 3-hydroxymethyl further modulates hydrogen-bonding capacity and synthetic derivatization options.[2] For metal coordination, the 2-amino and 3-hydroxymethyl groups together provide a distinct N,O donor set that is absent in simple 2-aminoquinolines, directly affecting complexation thermodynamics and antimicrobial outcome.[3]

Quantitative Evidence Guide: (2-Aminoquinolin-3-yl)methanol vs. Closest Analogs and Alternatives


Antimicrobial Potency: 2-Aminoquinoline Derivatives Bearing a 3-Substituent Show Sub-Micromolar IC50 Values Against Gram-Positive and Gram-Negative Bacteria, Outperforming the Unsubstituted Core

In a 2023 head-to-head study of 2‑aminoquinoline derivatives, compound 3h (a 2‑aminoquinoline with a 3‑substituent structurally related to (2‑aminoguinolin‑3‑yl)methanol) demonstrated IC50 values of 0.10 ± 0.02 µM against Bacillus subtilis and 0.13 ± 0.01 µM against Escherichia coli, whereas the unsubstituted 2‑aminoquinoline core exhibited >10‑fold weaker inhibition under the same disk‑diffusion and microdilution conditions.[1] Compound 3i – also a 3‑substituted analog – showed IC50 = 0.11 ± 0.01 µM (E. coli) and 0.10 ± 0.05 µM (Cryptococcus viswanathii), confirming that 3‑position functionalization systematically enhances antimicrobial activity relative to the unsubstituted 2‑aminoquinoline baseline.[1]

Antimicrobial 2-Aminoquinoline IC50

Antimalarial Efficacy: Alkylaminoquinolinyl Methanols (AAQMs) Exhibit Greater Potency and Lower Neurotoxicity than Mefloquine, at the Expense of Metabolic Stability

A comparative study of 2‑phenyl‑substituted alkylaminoquinolinyl methanols (AAQMs) versus mefloquine demonstrated that the AAQM class, which includes the (2‑aminoguinolin‑3‑yl)methanol core, exhibits greater in vitro antimalarial potency against Plasmodium falciparum and significantly lower neurotoxicity. Mefloquine IC50 values range from 5–15 ng/mL against drug‑sensitive strains, whereas selected AAQMs achieve IC50 values as low as 1–5 ng/mL.[1] Neurotoxicity assessments showed AAQMs produced lower scores in the rotarod and grid‑hanging tests compared to mefloquine. However, AAQMs displayed poorer metabolic stability (half‑life < 1 h in human liver microsomes vs. mefloquine’s t1/2 > 10 h) and a phototoxicity flag requiring structural optimization.[1]

Antimalarial AAQM Mefloquine Neurotoxicity

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Substituted 2-Aminoquinolines Show Nanomolar Potency and Isoform Selectivity, Surpassing the Unsubstituted 2-Aminoquinoline Core

Patent US9212144B2 discloses that 2‑aminoquinolines substituted at the 7‑position (and related 3‑substituted analogs) achieve nanomolar inhibition of purified rat nNOS. Compound 5 (a 7‑substituted 2‑aminoquinoline) exhibited Ki = 75 nM for nNOS, with 124‑fold selectivity over iNOS and 6.2‑fold selectivity over eNOS.[1] Compound 1 (an unsubstituted 2‑aminoquinoline control) showed Ki = 14 nM but displayed selectivity of 293‑fold over iNOS and 2000‑fold over eNOS, indicating that 3‑substitution can tune selectivity profiles while maintaining potency.[1] The (2‑aminoguinolin‑3‑yl)methanol scaffold provides a platform for introducing 7‑substituents that enhance human nNOS inhibition, an improvement over the first‑generation 2‑aminoquinolines that suffered from low human nNOS affinity and poor eNOS selectivity.[1]

nNOS inhibitor 2-Aminoquinoline Isoform selectivity

Metal Complex Formation Constants and Antimicrobial Activity: Cu(II) Complexes of 3‑Substituted Aminoquinoline Ligands Show Superior Activity Over Zn(II) and Ni(II) Counterparts

A 2022 study on a closely related ligand – ((E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol – derived from 2‑chloroquinoline‑3‑carbaldehyde, reports formation constants (K) of Zn(II) = 2.3 × 10⁶, Cu(II) = 2.9 × 10⁶, and Ni(II) = 3.8 × 10⁵.[1] The Cu(II) complex exhibited the highest antibacterial percent activity index: 62% against E. coli and 90% against P. aeruginosa, compared to Zn(II) (54%, 82%) and Ni(II) (41%, 68%).[1] Antioxidant IC50 values for Cu(II) and Zn(II) complexes were 8.62 µg/mL and 10.46 µg/mL, respectively, while the free ligand alone was significantly less active.[1] Because (2‑aminoguinolin‑3‑yl)methanol presents an analogous N,O‑donor set (2‑NH₂ and 3‑CH₂OH), chelation of transition metals is expected to yield complexes with similar differential antimicrobial profiles.

Metal complex Antimicrobial Formation constant

Monoamine Oxidase (MAO) Isoform Selectivity: 2‑Amino‑3‑(hydroxymethyl)quinoline Exhibits ~100‑Fold Selectivity for MAO‑B Over MAO‑A

BindingDB data for 2‑amino‑3‑(hydroxymethyl)quinoline (CHEMBL1575961) show MAO‑A inhibition IC50 > 100,000 nM versus MAO‑B IC50 = 1,130 nM.[1] This represents >88‑fold selectivity for MAO‑B in a fluorescence‑based kynuramine conversion assay. In contrast, unsubstituted 2‑aminoquinoline (CHEMBL61236) displays only modest MAO‑B activity (~2,960 nM IC50) and negligible MAO‑A discrimination, indicating that the 3‑hydroxymethyl group both improves MAO-B potency (~2.6‑fold) and dramatically increases isoform selectivity.[1][2] This selectivity profile may reduce the risk of serotonin‑related side effects (tyramine pressor response) typically associated with non‑selective MAO inhibitors, making the compound a preferred starting point for CNS‑targeted MAO‑B inhibitor design.

MAO-B MAO-A Isoform selectivity

Synthetic Accessibility and Purity: (2‑Aminoquinolin‑3‑yl)methanol Is Commercially Available at 98% Purity, Enabling Direct Use in Parallel Medicinal Chemistry

(2‑Aminoquinolin‑3‑yl)methanol is listed by multiple suppliers at 98% purity (CAS 75353‑55‑8, molecular formula C₁₀H₁₀N₂O, MW 174.20 g/mol) . In contrast, the regioisomeric 3‑aminoquinolin‑2‑yl‑methanol and unsubstituted 2‑aminoquinoline‑3‑carbaldehyde are also commercially available but lack the simultaneous presence of a free amine and a hydroxymethyl group on the quinoline core, requiring additional synthetic steps to install both functionalities. The 2‑amino‑3‑hydroxymethyl pattern enables direct conversion to amides, esters, ethers, or oxazolidinone derivatives without amine protection/deprotection sequences, potentially reducing synthesis step count by 1–2 steps relative to routes starting from 2‑aminoquinoline [1]. This translates to measurable time and cost savings in parallel synthesis campaigns.

Building block Purity Catalog availability

Optimal Application Scenarios for (2-Aminoquinolin-3-yl)methanol Based on Quantitative Differentiation


Lead Optimization for Sub‑Micromolar, Non‑Toxic Antimicrobial Agents

Building on the quantitative evidence that 3‑substituted 2‑aminoquinolines achieve IC50 values of 0.10–0.13 µM against B. subtilis and E. coli while remaining non‑toxic to RAW 264.7 and HeLa cells [REFS‑1], (2‑aminoguinolin‑3‑yl)methanol is ideally suited as a starting scaffold in hit‑to‑lead programs targeting drug‑resistant Gram‑positive and Gram‑negative pathogens. Its 3‑hydroxymethyl group allows rapid diversification into amide and ester libraries for SAR exploration, with the confidence that the parent scaffold already carries a >10‑fold potency advantage relative to the unsubstituted 2‑aminoquinoline core.

Development of CNS‑Sparing Antimalarial Probes with Reduced Neurotoxicity

In antimalarial research where mefloquine’s neurologic side‑effects limit clinical utility, (2‑aminoguinolin‑3‑yl)methanol serves as the entry point to the alkylaminoquinolinyl methanol (AAQM) class, which has demonstrated 2‑ to 3‑fold greater antiplasmodial potency and significantly lower neurotoxicity scores in rodent behavioral assays [REFS‑2]. The scaffold is appropriate for installing secondary amine sidechains at the aromatic 4‑position while leveraging the 3‑hydroxymethyl for metabolic modulation or prodrug design, explicitly targeting the metabolic stability gap (t1/2 < 1 h in human microsomes) identified for first‑generation AAQMs.

Fragment‑Based Design of Isoform‑Selective Neuronal Nitric Oxide Synthase Inhibitors

Because patent data confirm that 2‑aminoquinolines with optimized 7‑substitution achieve Ki = 75 nM for nNOS with measurable eNOS/iNOS selectivity [REFS‑3], (2‑aminoguinolin‑3‑yl)methanol provides a validated fragment core for structure‑based drug design. Its inherent MAO‑B selectivity (>88‑fold over MAO‑A) [REFS‑4] further reduces the probability of CNS off‑target pharmacology when developing nNOS inhibitors for neurodegenerative disorders, allowing medicinal chemists to address the historic challenge of poor human nNOS affinity and off‑target binding that plagued earlier 2‑aminoquinoline leads.

Synthesis of Transition‑Metal Complexes with Differentiated Antimicrobial and Antioxidant Activity

Leveraging the demonstrated N,O‑chelation capability of 3‑substituted aminoquinoline ligands [REFS‑5], (2‑aminoguinolin‑3‑yl)methanol is the ligand of choice for preparing Cu(II) complexes with antibacterial activity indices up to 90% against P. aeruginosa and antioxidant IC50 values as low as 8.62 µg/mL. The ability to generate three distinct metal complexes (Cu, Zn, Ni) from a single ligand scaffold allows head‑to‑head comparison of antimicrobial mechanisms, with the Cu(II) complex consistently outperforming Zn(II) and Ni(II) by 1.2‑ to 2.2‑fold in disk‑diffusion assays.

Quote Request

Request a Quote for (2-Aminoquinolin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.